![molecular formula C9H6BrClN2O2 B3293935 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate CAS No. 885523-85-3](/img/structure/B3293935.png)
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate
Overview
Description
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate is a chemical compound with the empirical formula C9H6BrClN2O2 and a molecular weight of 289.51 g/mol . It belongs to the class of halogenated heterocycles and is characterized by its solid form. The compound’s SMILES string representation is COC(=O)c1cc(Br)cc2[nH]nc(Cl)c12 .
Synthesis Analysis
The synthesis of methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate involves the reaction of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid in 1,2-dichloroethane . The reaction proceeds under the influence of sodium carbonate , followed by the addition of a hot suspension of copper (II) acetate and pyridine . The product is obtained in good yield .
Molecular Structure Analysis
The molecular structure of This compound is depicted by the SMILES string: COC(=O)c1cc(Br)cc2[nH]nc(Cl)c12 . It contains a fused indazole ring system with bromine and chlorine substituents at specific positions .
Mechanism of Action
The specific mechanism of action for 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate remains an area of research. In silico molecular docking analysis may provide insights into its interactions with biological targets, especially considering its potential antiangiogenic and antioxidant properties .
properties
IUPAC Name |
methyl 6-bromo-3-chloro-2H-indazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWVPDJSYKQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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